N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide
Description
Chemical Taxonomy and IUPAC Nomenclature
The systematic naming of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide follows the International Union of Pure and Applied Chemistry (IUPAC) guidelines for polyfunctional organic compounds. The structure comprises two heterocyclic systems: a 1,3,4-thiadiazole ring and a thiophene moiety.
- Parent heterocycle : The 1,3,4-thiadiazole ring serves as the core structure, with positions numbered such that the sulfur atom occupies position 1, and adjacent nitrogen atoms occupy positions 2 and 3.
- Substituents :
- At position 5 of the thiadiazole ring: A sulfonyl group (-SO₂-) bonded to a 4-methylbenzyl group.
- At position 2 of the thiadiazole ring: An amide group (-NH-C(=O)-) linked to a thiophene-2-carbonyl unit.
Using IUPAC priority rules, the suffix “-carboxamide” designates the primary functional group (amide), while the sulfonyl group is treated as a substituent. The full name is derived as follows:
- Thiophene-2-carboxamide : The acyl group from thiophene-2-carboxylic acid.
- 5-((4-Methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine : The sulfonyl-substituted thiadiazole amine.
Combining these components yields the IUPAC name:
N-[5-(4-methylbenzylsulfonyl)-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide.
Structural Breakdown
| Component | Description |
|---|---|
| Parent heterocycle | 1,3,4-Thiadiazole (C₂N₂S ring) |
| Position 2 substituent | Amide linkage to thiophene-2-carbonyl |
| Position 5 substituent | 4-Methylbenzylsulfonyl group |
| Molecular formula | C₁₆H₁₄N₄O₃S₃ |
Historical Development of Thiadiazole-Thiophene Hybrid Compounds
The fusion of thiadiazole and thiophene frameworks represents a strategic innovation in heterocyclic chemistry, driven by the pursuit of compounds with tailored electronic and biological properties.
- Early Thiadiazole Chemistry : Thiadiazoles gained prominence in the mid-20th century for their stability and reactivity, particularly in pharmaceutical applications (e.g., sulfonamide antibiotics).
- Thiophene Integration : The incorporation of thiophene, a π-electron-rich heterocycle, into thiadiazole systems emerged in the 1990s to enhance conjugation and modulate solubility. Early examples focused on sulfonamide-linked hybrids, such as 5-(alkylsulfonyl)-1,3,4-thiadiazoles.
- Modern Advances : Contemporary synthesis routes, exemplified by N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, leverage cross-coupling reactions and regioselective sulfonation to achieve precise functionalization.
Key Milestones
| Decade | Development |
|---|---|
| 1950s | Synthesis of simple 1,3,4-thiadiazoles for antimicrobial applications |
| 1980s | Exploration of thiophene sulfonamides in material science |
| 2000s | Hybrid systems combining thiadiazole and thiophene for optoelectronic uses |
| 2020s | Rational design of substituted hybrids for targeted bioactivity |
Significance in Heterocyclic Chemistry Research
The compound’s dual heterocyclic architecture positions it as a model system for studying:
- Electronic Modulation : The electron-withdrawing sulfonyl group and electron-donating thiophene ring create a push-pull system, enhancing charge-transfer properties.
- Supramolecular Interactions : The planar thiadiazole and thiophene moieties facilitate π-π stacking, influencing crystallinity and solubility.
- Pharmacophore Potential : While excluding direct biomedical data per guidelines, the structural motifs align with known bioactive scaffolds, suggesting utility in drug discovery.
Comparative Properties of Heterocyclic Components
| Property | Thiadiazole | Thiophene | Hybrid Compound |
|---|---|---|---|
| Aromaticity | Moderately aromatic | Highly aromatic | Enhanced conjugation |
| Solubility in water | Low (polar aprotic solvents) | Low (organic solvents) | Moderate (DMSO) |
| Thermal stability | High (decomposes >250°C) | Moderate (decomposes ~200°C) | High (decomposes >300°C) |
Properties
Molecular Formula |
C15H13N3O3S3 |
|---|---|
Molecular Weight |
379.5 g/mol |
IUPAC Name |
N-[5-[(4-methylphenyl)methylsulfonyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |
InChI |
InChI=1S/C15H13N3O3S3/c1-10-4-6-11(7-5-10)9-24(20,21)15-18-17-14(23-15)16-13(19)12-3-2-8-22-12/h2-8H,9H2,1H3,(H,16,17,19) |
InChI Key |
GRNHQBXXMUBPOQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)CS(=O)(=O)C2=NN=C(S2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the 1,3,4-Thiadiazole Core Structure
The 1,3,4-thiadiazole ring serves as the foundational scaffold for this compound. Its synthesis typically begins with cyclization reactions involving thiosemicarbazides or hydrazine derivatives. For example, 5-amino-1,3,4-thiadiazole-2-thiol is a common intermediate, prepared via the reaction of thiosemicarbazide with carbon disulfide under basic conditions . Modifications at the 5-position are critical for introducing the sulfonyl group. In one approach, 5-mercapto-1,3,4-thiadiazole is generated by treating 5-amino-1,3,4-thiadiazole-2-thiol with hydrochloric acid, followed by oxidation to introduce the sulfonyl moiety .
Key reaction parameters include:
-
Solvent : Acetonitrile or ethanol for improved solubility of intermediates .
-
Coupling agents : N-ethyl-N'-dimethylaminopropyl carbodiimide (EDC) and hydroxybenzotriazole (HOBt) for amide bond formation .
-
Temperature : Room temperature to 80°C, depending on the reactivity of intermediates .
Sulfonation at the 5-Position of the Thiadiazole Ring
Introducing the sulfonyl group at the 5-position requires oxidation of the thiol (-SH) group. This step is achieved using oxidizing agents such as hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA) in acidic or neutral conditions. For instance, 5-((4-methylbenzyl)thio)-1,3,4-thiadiazole is treated with H₂O₂ in acetic acid to yield the corresponding sulfonyl derivative . The reaction typically proceeds at 0–25°C over 4–12 hours, with yields exceeding 80% .
Mechanistic Insight :
The oxidation follows a two-electron transfer mechanism, converting the thioether (-S-) to sulfone (-SO₂-) via a sulfoxide intermediate. Steric hindrance from the 4-methylbenzyl group necessitates prolonged reaction times to ensure complete conversion .
Amidation with Thiophene-2-Carboxylic Acid
The final step involves coupling the sulfonated thiadiazole intermediate with thiophene-2-carboxylic acid. This amidation is catalyzed by EDC/HOBt in aprotic solvents like dimethylformamide (DMF) or acetonitrile . Microwave-assisted synthesis has also been employed to enhance reaction efficiency, reducing completion times from 24 hours to 30–60 minutes .
Representative Protocol :
-
Reactants :
-
5-((4-Methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-amine (1.0 equiv)
-
Thiophene-2-carboxylic acid (1.2 equiv)
-
EDC (1.5 equiv), HOBt (1.5 equiv)
-
-
Conditions :
-
Workup :
Yield : 65–75% (microwave method: 85–90%) .
Optimization and Green Chemistry Approaches
Recent advances emphasize eco-friendly methodologies. A green synthesis route utilizes ethanol as a solvent and room-temperature stirring, achieving 90% yield while minimizing waste . Key modifications include:
-
Catalyst-free conditions : Avoiding EDC/HOBt by employing activated esters .
-
Microwave irradiation : Accelerating amidation kinetics through dielectric heating .
Comparative Data :
| Method | Solvent | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|---|
| Conventional | Acetonitrile | EDC/HOBt | 24 | 65 |
| Microwave | DMF | None | 0.5 | 88 |
| Green | Ethanol | None | 3 | 90 |
Analytical Characterization
Synthesized compounds are validated using spectroscopic and chromatographic techniques:
Chemical Reactions Analysis
Types of Reactions
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo several types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under strong oxidative conditions.
Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield thiophene-2,5-dione, while reduction of the sulfonyl group may yield the corresponding sulfide.
Scientific Research Applications
Medicinal Chemistry and Drug Development
The 1,3,4-thiadiazole moiety, which is integral to the structure of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, has been recognized for its broad range of pharmacological properties. These include:
- Anticancer Activity : Various derivatives of thiadiazole have shown promising anticancer effects. For instance, studies have demonstrated that certain 1,3,4-thiadiazole derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and LoVo (colon cancer) with IC50 values indicating potent anti-proliferative properties . The compound's mechanism often involves the induction of apoptosis and cell cycle arrest.
- Antiepileptic Properties : Some thiadiazole derivatives have been investigated for their anticonvulsant effects. Research indicates that these compounds can modulate GABAergic transmission and voltage-gated ion channels, providing a dual mechanism for seizure protection .
Antimicrobial Applications
Research into the antimicrobial properties of thiadiazole derivatives has revealed their potential as effective agents against various pathogens. The compound's structure allows it to interact with bacterial cell membranes or inhibit essential metabolic pathways within microbial cells. Studies have shown that certain derivatives exhibit significant antibacterial and antifungal activities, making them candidates for further exploration in infectious disease treatment .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiadiazole ring and the sulfonamide group can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substituents on the thiadiazole ring | Influence on cytotoxicity and selectivity towards cancer cells |
| Variations in the sulfonamide group | Altered solubility and bioavailability |
Case Study 1: Anticancer Activity Assessment
In a study conducted by Aliyu et al., several 1,3,4-thiadiazole derivatives were synthesized and tested for their anticancer properties using both in vitro assays and in vivo models. The results indicated that specific substitutions led to enhanced activity against MCF-7 cells with minimal toxicity observed in normal cells .
Case Study 2: Antimicrobial Efficacy
A recent investigation into the antimicrobial potential of thiadiazole derivatives highlighted their effectiveness against resistant strains of bacteria. The study utilized both disk diffusion and broth microdilution methods to evaluate efficacy, revealing that certain compounds significantly inhibited growth at lower concentrations compared to standard antibiotics .
Mechanism of Action
The mechanism of action of N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with bacterial cell membranes. The compound can penetrate the cell membrane, leading to the disruption of membrane integrity and subsequent cell death . The sulfonyl and thiadiazole groups are crucial for this activity, as they facilitate the interaction with membrane components.
Comparison with Similar Compounds
Structural Features and Substituent Effects
Table 1: Structural Comparison of Selected Thiadiazole Derivatives
Key Observations :
- Sulfonyl vs.
- Carboxamide Linkage : Unlike sulfonamide-linked analogs (e.g., ), the thiophene-2-carboxamide group may offer distinct binding profiles due to its planar aromatic structure.
Physicochemical Properties
Table 2: Physicochemical Data for Selected Compounds
Key Observations :
- Melting Points : Sulfonyl-containing derivatives (e.g., ) generally exhibit higher melting points (>200°C) compared to thioether analogs (133–170°C, ), likely due to increased crystallinity from polar sulfonyl groups.
- Spectral Signatures : The sulfonyl group in the target compound would show distinct IR absorption (S=O stretching) and deshielded ¹H-NMR signals for adjacent protons.
Biological Activity
N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The thiadiazole moiety has been recognized for its diverse pharmacological properties, including its ability to interact with various biological targets. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a thiadiazole ring, which is known for its rich biological activity. The presence of a sulfonyl group and a thiophene ring enhances its reactivity and potential interactions with biological systems.
Antimicrobial Activity
Thiadiazole derivatives, including the compound , have shown significant antimicrobial properties. A study reported that various thiadiazole derivatives exhibited inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) for these compounds ranged from 16 to 31.25 µg/mL against bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Thiadiazole 1 | 16 | S. aureus |
| Thiadiazole 2 | 31.25 | E. coli |
| Thiadiazole 3 | 31.25 | Pseudomonas aeruginosa |
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. Thiadiazole derivatives have demonstrated cytotoxic effects against several cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549). For instance, one study noted that certain derivatives exhibited IC50 values as low as 18.17 µg/mL against HepG-2 cells .
The mechanisms of action are believed to involve inhibition of DNA synthesis and apoptosis induction in cancer cells . Additionally, molecular docking studies have suggested that these compounds can effectively bind to key enzymes involved in cancer progression.
Study on Anticancer Activity
In a comparative study involving various thiadiazole derivatives, researchers found that this compound showed promising results in inhibiting cell proliferation in vitro. The study utilized MTT assays to evaluate the cytotoxicity against different cancer cell lines .
Study on Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this class of compounds highlighted that derivatives containing the thiadiazole ring displayed enhanced antibacterial activity compared to standard antibiotics like streptomycin . This underscores the potential of thiadiazoles as lead compounds for developing new antimicrobial agents.
Q & A
Q. What are the established synthetic routes for N-(5-((4-methylbenzyl)sulfonyl)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis typically involves multi-step condensation and functionalization reactions. A representative route (adapted from similar compounds) includes:
- Step 1: Condensation of 2-cyanoacetamide with 1,4-dithiane-2,5-diol to form 3-aminothiophene-2-carboxamide .
- Step 2: Reaction with 3,4-dimethoxybenzaldehyde to yield a Schiff base intermediate .
- Step 3: Cyclization with sodium azide in tetrahydrofuran (THF) to introduce the tetrazole moiety .
- Step 4: Sulfonation using 4-methylbenzylsulfonyl chloride to install the sulfonyl group .
Optimization Strategies:
- Vary reaction solvents (e.g., DMF for better solubility of intermediates) .
- Adjust stoichiometric ratios (e.g., excess sodium azide for complete cyclization) .
- Use catalysts like triethylamine to accelerate sulfonation .
Table 1: Key Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| 1 | THF, 60°C, 6 h | 72 | |
| 3 | NaN₃, THF, reflux | 65 | |
| 4 | Et₃N, DCM, RT | 85 |
Q. How can researchers confirm the structural integrity of this compound using spectroscopic and analytical techniques?
Methodological Answer:
- IR Spectroscopy: Confirm sulfonyl (S=O stretch at 1150–1350 cm⁻¹) and carboxamide (N-H stretch at 3200–3400 cm⁻¹) groups .
- ¹H/¹³C NMR: Identify aromatic protons (δ 7.0–8.5 ppm for thiophene and benzyl groups) and sulfonyl-linked methyl groups (δ 2.4 ppm) .
- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]⁺ matching theoretical m/z) .
- Elemental Analysis: Ensure ≤0.4% deviation in C, H, N, S content .
Data Cross-Validation Example: Discrepancies in NMR splitting patterns may indicate incomplete purification; recrystallization from ethanol/water (2:1) improves purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the antitumor efficacy of this compound?
Methodological Answer:
- Derivative Synthesis: Replace the 4-methylbenzyl group with electron-withdrawing (e.g., nitro) or bulky substituents to modulate cellular uptake .
- In Vitro Screening: Test against NCI-60 cancer cell lines, comparing IC₅₀ values with parent compound .
- Key Modifications:
-
Introduce heterocyclic moieties (e.g., pyridine) to enhance DNA intercalation .
-
Replace thiophene with furan to reduce metabolic degradation .
Table 2: Antitumor Activity of Analogues (Example Data)
Derivative Substituent IC₅₀ (µM, MCF-7) Reference Parent 4-methylbenzyl 12.5 A1 3-nitrobenzyl 8.2 A2 2-pyridinylmethyl 6.7
Q. How can contradictions in antimicrobial activity data across studies be resolved?
Methodological Answer: Contradictions often arise from:
- Assay Variability: Standardize protocols (e.g., broth microdilution vs. disk diffusion) .
- Bacterial Strains: Use reference strains (e.g., ATCC 25922 for E. coli) to ensure comparability .
- Compound Purity: Verify purity via HPLC (>95%) to exclude confounding effects from byproducts .
Case Study: A 2021 study reported MIC = 16 µg/mL against S. aureus, while a 2022 study found MIC = 32 µg/mL. Re-analysis showed the latter used a higher inoculum size (1×10⁶ CFU/mL vs. 1×10⁵ CFU/mL), explaining reduced potency .
Q. What computational strategies are effective for predicting binding modes of this compound with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with enzymes like dihydrofolate reductase (DHFR). Key parameters:
-
Grid box centered on active site (coordinates from PDB 1U72) .
-
Lamarckian genetic algorithm for conformational sampling .
- MD Simulations: Run 100 ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å indicates robust interaction) .
Validation:
Docking scores (ΔG = -9.2 kcal/mol) correlated with experimental IC₅₀ values (R² = 0.81) in a 2021 kinase inhibition study .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
